{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound featuring a unique structure that includes cyclopropyl, propan-2-yl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the cyclopropyl and propan-2-yl groups. The final step involves the coupling of the two pyrazole derivatives to form the target compound. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
- {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern and the presence of both cyclopropyl and propan-2-yl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H25N5 |
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Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C16H25N5/c1-4-20-8-7-14(18-20)10-17-11-15-9-16(13-5-6-13)19-21(15)12(2)3/h7-9,12-13,17H,4-6,10-11H2,1-3H3 |
InChI Key |
OIIGLNZARQSPIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC(=NN2C(C)C)C3CC3 |
Origin of Product |
United States |
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